Cas no 70239-82-6 (2-amino-4-ethynylphenol)
2-amino-4-ethynylphenol structure
Product Name:2-amino-4-ethynylphenol
CAS-nummer:70239-82-6
MF:C8H7NO
MW:133.147281885147
CID:1057713
PubChem ID:20263372
Update Time:2025-04-20
2-amino-4-ethynylphenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-amino-4-ethynylphenol
- Phenol, 2-amino-4-ethynyl- (9CI)
- DB-277415
- PHENOL, 2-AMINO-4-ETHYNYL-
- 70239-82-6
- DTXSID10604295
- AKOS006351474
- 2-AMINO-4-ETHYNYL-PHENOL
- starbld0005504
- SCHEMBL10963730
-
- Inchi: 1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2
- InChI-sleutel: ZKGWICKHFMWNJK-UHFFFAOYSA-N
- LACHT: OC1C=CC(C#C)=CC=1N
Berekende eigenschappen
- Exacte massa: 133.052763847g/mol
- Monoisotopische massa: 133.052763847g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 158
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 46.2Ų
2-amino-4-ethynylphenol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A609555-10mg |
2-Amino-4-ethynylphenol |
70239-82-6 | 10mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A609555-100mg |
2-Amino-4-ethynylphenol |
70239-82-6 | 100mg |
$ 1642.00 | 2023-04-19 |
2-amino-4-ethynylphenol Gerelateerde literatuur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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